

6-Methylpyridine-3-carbothioamide: A Comprehensive Technical Overview

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Compound of Interest

Compound Name: 6-Methylpyridine-3-carbothioamide

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Introduction

6-Methylpyridine-3-carbothioamide is a heterocyclic compound featuring a pyridine ring substituted with a methyl group and a carbothioamide group. This molecule holds potential interest in medicinal chemistry and materials science due to the known biological activities of related pyridine and thioamide compounds. This technical guide provides a detailed overview of its molecular structure, physicochemical properties, a putative synthesis protocol, and a proposed workflow for its characterization.

Molecular Structure and Formula

The molecular structure of **6-Methylpyridine-3-carbothioamide** consists of a pyridine ring with a methyl group at the 6-position and a carbothioamide group at the 3-position.

- Chemical Formula: $C_7H_8N_2S$ [1]
- IUPAC Name: **6-methylpyridine-3-carbothioamide**
- CAS Number: 175277-57-3 [1]
- Molecular Weight: 152.22 g/mol [1]
- SMILES: CC1=NC=C(C=C1)C(=S)N [1]

Physicochemical Properties

A summary of the known and predicted physicochemical properties of **6-Methylpyridine-3-carbothioamide** is presented in Table 1.

Property	Value	Source
Physical State	Solid (predicted)	-
Melting Point	193 °C	Experimental
Boiling Point	274.1 °C at 760 mmHg	Experimental
Density	1.212 g/cm ³	Experimental
Refractive Index	1.642	Experimental
Topological Polar Surface Area (TPSA)	38.91 Å ²	Predicted[1]
logP (Octanol-Water Partition Coefficient)	1.02422	Predicted[1]
Hydrogen Bond Donors	1	Predicted[1]
Hydrogen Bond Acceptors	2	Predicted[1]
Rotatable Bonds	1	Predicted[1]

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **6-Methylpyridine-3-carbothioamide** is not readily available in the surveyed literature, a plausible synthetic route can be devised based on established methods for the conversion of nitriles to thioamides. The following protocol is a generalized procedure adapted from known methodologies.[2][3][4][5]

Proposed Synthesis of **6-Methylpyridine-3-carbothioamide** from 6-Methylnicotinonitrile

Objective: To synthesize **6-Methylpyridine-3-carbothioamide** by the reaction of 6-methylnicotinonitrile with a sulfur source.

Materials:

- 6-Methylnicotinonitrile
- Sodium hydrosulfide (NaSH) or Hydrogen sulfide (H₂S) gas
- Pyridine or another suitable aprotic solvent (e.g., DMF)
- Triethylamine (if using H₂S)
- Methanol or Ethanol
- Deionized water
- Hydrochloric acid (HCl) for acidification
- Sodium bicarbonate (NaHCO₃) for neutralization
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying
- Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexane)
- Silica gel for column chromatography

Procedure:

- Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas inlet (if using H₂S), dissolve 6-methylnicotinonitrile in a suitable solvent such as pyridine or DMF.
- Addition of Sulfur Reagent:
 - Method A (using Sodium Hydrosulfide): Add a molar excess (typically 1.5 to 2 equivalents) of sodium hydrosulfide to the solution.
 - Method B (using Hydrogen Sulfide): In the presence of a base such as triethylamine (2-3 equivalents), bubble hydrogen sulfide gas through the solution at a steady rate.

- **Reaction Conditions:** The reaction mixture is typically stirred at room temperature or gently heated (e.g., 50-80 °C) for several hours (e.g., 6-24 hours). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
- **Work-up:**
 - Upon completion, cool the reaction mixture to room temperature.
 - If using pyridine as a solvent, it can be removed under reduced pressure.
 - Dilute the residue with water and acidify with dilute hydrochloric acid to precipitate the crude product.
 - Alternatively, extract the product with a suitable organic solvent like ethyl acetate.
 - Wash the organic layer sequentially with water and brine.
 - Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
 - Filter and concentrate the solvent under reduced pressure to obtain the crude product.
- **Purification:** The crude **6-Methylpyridine-3-carbothioamide** can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
- **Characterization:** The identity and purity of the final product should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (^1H NMR and ^{13}C NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The melting point of the purified product should also be determined and compared to the literature value.

Potential Biological Activity and Signaling Pathways

Specific biological activities for **6-Methylpyridine-3-carbothioamide** have not been extensively reported. However, the broader class of pyridine carbothioamides has shown promise in several therapeutic areas. Analogous compounds have been investigated for their:

- **Anticancer Properties:** Some pyridine carbothioamides act as tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis in cancer cells.^{[6][7]} Others have shown

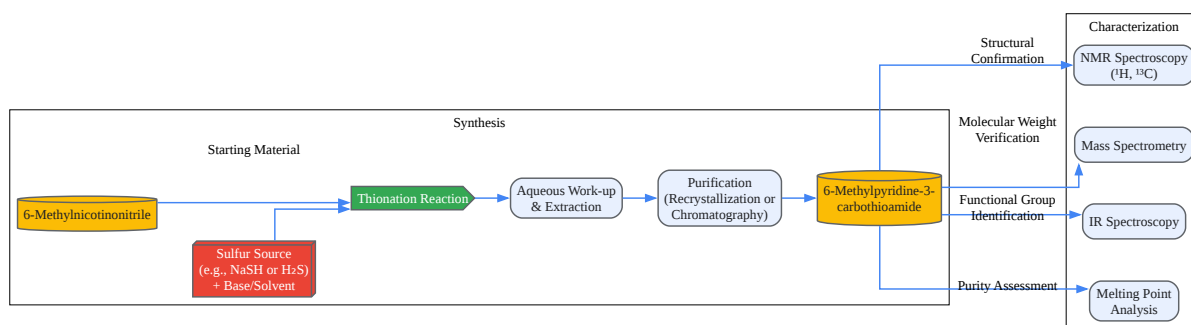
inhibitory activity against enzymes like ribonucleotide reductase, which is crucial for DNA synthesis and repair in cancer cells.[8][9]

- Anti-inflammatory Effects: Certain pyridine carbothioamide analogs have demonstrated anti-inflammatory activity in vivo.[10]
- Enzyme Inhibition: Thioamide-containing compounds are known to inhibit various enzymes, including urease.[11]
- Antimicrobial Activity: Some pyridine derivatives have been reported to possess antibacterial and antifungal properties.[12][13][14]

Given these precedents, a logical starting point for investigating the biological activity of **6-Methylpyridine-3-carbothioamide** would be to screen it for cytotoxicity against a panel of cancer cell lines and to assess its potential as an inhibitor of enzymes relevant to cancer or inflammatory diseases.

Visualizations

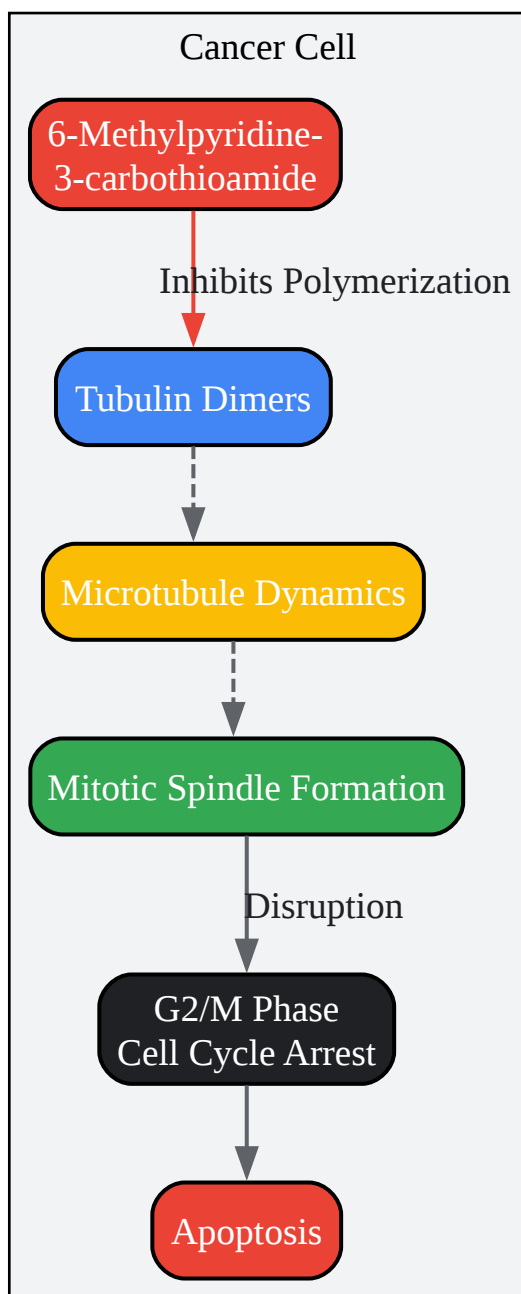
Logical Workflow for Synthesis and Characterization



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Caption: A logical workflow for the synthesis and characterization of **6-Methylpyridine-3-carbothioamide**.

Hypothetical Signaling Pathway Inhibition



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Caption: A hypothetical mechanism of anticancer action via tubulin polymerization inhibition.

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